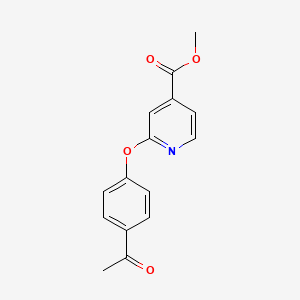![molecular formula C10H10F3N B1456750 3-[3-(Trifluoromethyl)phenyl]azetidine CAS No. 1203797-56-1](/img/structure/B1456750.png)
3-[3-(Trifluoromethyl)phenyl]azetidine
Vue d'ensemble
Description
3-[3-(Trifluoromethyl)phenyl]azetidine, also known as 3-TFPA, is a heterocyclic compound that has been extensively studied for its potential applications in various fields, such as medicinal chemistry, organic synthesis, and biochemistry. It is an important component of many natural products and synthetic compounds, and has been used in the synthesis of drugs and other biologically active compounds.
Applications De Recherche Scientifique
Application 1: Synthesis of New Heterocyclic Amino Acid Derivatives
- Summary of Application: This compound is used in the synthesis of new heterocyclic amino acid derivatives containing azetidine and oxetane rings .
- Methods of Application: The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .
- Results or Outcomes: The synthesis and diversification of novel heterocyclic amino acid derivatives were achieved through the Suzuki–Miyaura cross-coupling from the corresponding brominated pyrazole–azetidine hybrid with boronic acids .
Application 2: Synthesis and Electroluminescence Properties of 3-(Trifluoromethyl)phenyl-Substituted 9,10-Diarylanthracene Derivatives
- Summary of Application: This compound is used in the synthesis of 3-(Trifluoromethyl)phenyl-Substituted 9,10-Diarylanthracene Derivatives for Blue Organic Light-Emitting Diodes .
- Methods of Application: The synthesis involves the use of 3-(Trifluoromethyl)phenyl groups .
- Results or Outcomes: The electroluminescent (EL) emission maximum of the three N, N-diphenylamino phenyl vinyl biphenyl (DPAVBi)-doped (8 wt %) devices for compounds 1–3 was exhibited at 488 nm (for 1) and 512 nm (for 2 and 3) .
Application 3: Preparation of Travoprost
- Summary of Application: This compound is used in the preparation of Travoprost, an antiglaucoma agent .
- Results or Outcomes: The outcome of this application is the production of Travoprost, a medication used to treat glaucoma .
Application 4: Commercial Availability
- Summary of Application: This compound is commercially available and can be purchased for use in various chemical reactions .
- Methods of Application: As a commercially available compound, it can be used as a starting material or intermediate in a wide range of chemical reactions .
- Results or Outcomes: The outcomes of this application would depend on the specific reactions in which this compound is used .
Application 5: Synthesis of Cinacalcet HCl
- Summary of Application: This compound is used in the synthesis of Cinacalcet HCl, a calcimimetic drug approved for the treatment of secondary hyperparathyroidism in patients with chronic renal disease and for the treatment of hypercalcemia in patients with parathyroid carcinoma .
- Methods of Application: The synthesis involves a Mizoroki–Heck cross-coupling reaction between 1-bromo-3-(trifluoromethyl)benzene and acroleine diethyl acetal, catalyzed by Pd(OAc)2 in the presence of nBu4NOAc (tetrabutylammonium acetate), followed by the hydrogenation reaction of the crude mixture of products in a cascade process .
- Results or Outcomes: The final API was obtained through reductive amination of the synthesized compound with ®-(+)-1-(1-naphthyl)ethylamine .
Application 6: Synthetic Facets of Immensely Reactive Azetidines
Propriétés
IUPAC Name |
3-[3-(trifluoromethyl)phenyl]azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3N/c11-10(12,13)9-3-1-2-7(4-9)8-5-14-6-8/h1-4,8,14H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIDCHOATOFXNSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2=CC(=CC=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(Trifluoromethyl)phenyl]azetidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-Nitro-2-[2-(4-chlorophenyl)vinyl]-4-(pentafluorosulfanyl)benzene](/img/structure/B1456672.png)
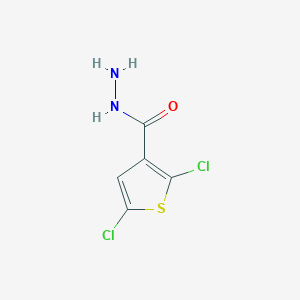
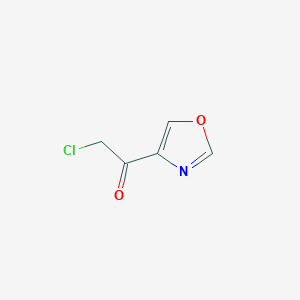
![1-[(2-nitrophenyl)methylideneamino]-(2,4,5-13C3)1,3-diazolidine-2,4-dione](/img/structure/B1456676.png)
![2-[(Dimethylamino)methylene]-5-(2,3,4-trimethoxyphenyl)cyclohexane-1,3-dione](/img/structure/B1456678.png)
![2,3-Dihydro-1H-spiro[isoquinoline-4,4'-piperidine] dihydrochloride](/img/structure/B1456679.png)
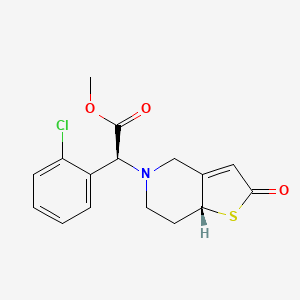
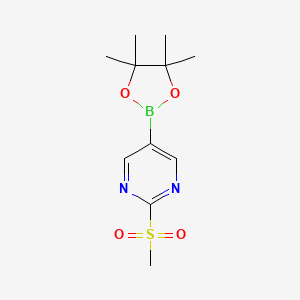
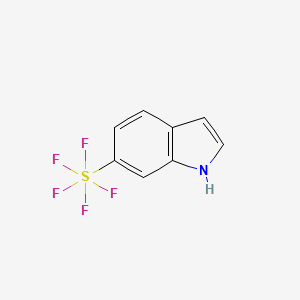
![4-(5-methyl-2-furyl)-4,4a-dihydro-1H-pyrimido[4,5-b]indol-2-amine](/img/structure/B1456686.png)
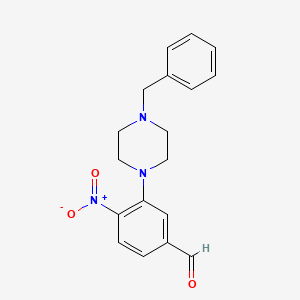
![methyl N-[2-cyano-5-(5-methyl-2-thienyl)-3-oxocyclohex-1-en-1-yl]glycinate](/img/structure/B1456688.png)
